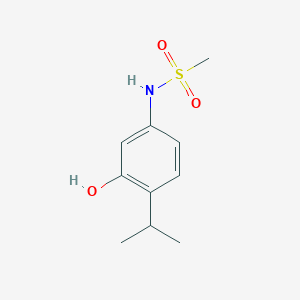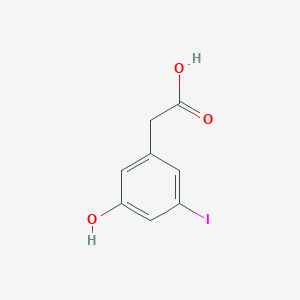
(3-Hydroxy-5-iodophenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxy-5-iodophenyl)acetic acid is an organic compound with the molecular formula C8H7IO3 It is characterized by the presence of a hydroxyl group (-OH) and an iodine atom attached to a phenyl ring, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxy-5-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the hydrolysis of (3-iodophenyl)acetonitrile. In this method, (3-iodophenyl)acetonitrile is refluxed with a 1.0M aqueous sodium hydroxide solution for 4 hours. The resulting solution is then extracted with diethyl ether, and the aqueous phase is acidified with a 1.0M hydrochloric acid solution to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis methods.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Hydroxy-5-iodophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of (3-iodophenyl)glyoxylic acid.
Reduction: Formation of (3-hydroxyphenyl)acetic acid.
Substitution: Formation of (3-azidophenyl)acetic acid or (3-cyanophenyl)acetic acid.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxy-5-iodophenyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Hydroxy-5-iodophenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Iodophenyl)acetic acid: Similar structure but with the iodine atom at the para position.
(3-Hydroxyphenyl)acetic acid: Lacks the iodine atom.
(3-Iodophenyl)acetic acid: Lacks the hydroxyl group.
Uniqueness
(3-Hydroxy-5-iodophenyl)acetic acid is unique due to the presence of both a hydroxyl group and an iodine atom on the phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
1393540-48-1 |
|---|---|
Molekularformel |
C8H7IO3 |
Molekulargewicht |
278.04 g/mol |
IUPAC-Name |
2-(3-hydroxy-5-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H7IO3/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4,10H,3H2,(H,11,12) |
InChI-Schlüssel |
IKUBIIBWVBODFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1O)I)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


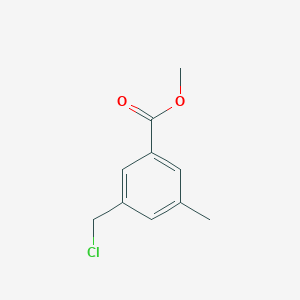
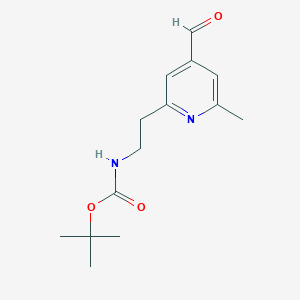
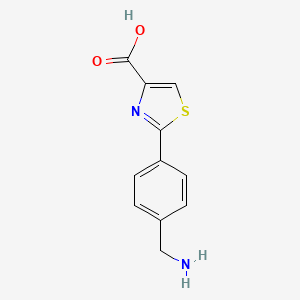
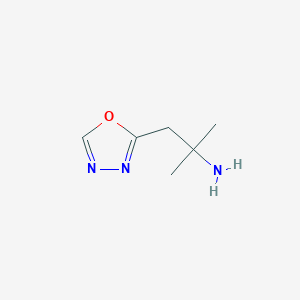



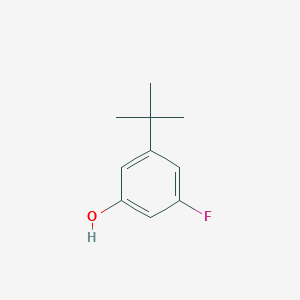
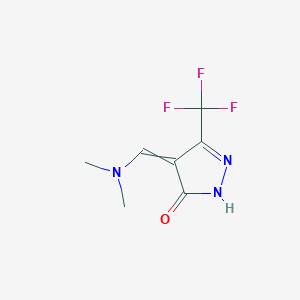
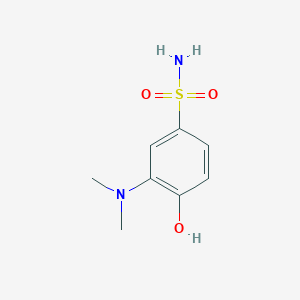
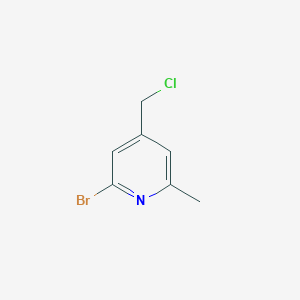
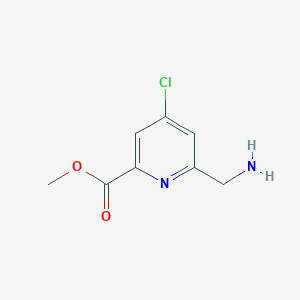
![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)
